2-Cyano-n-ethylacetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Cyano-n-ethylacetamide and related compounds often involves multi-step chemical reactions starting from readily available materials such as ethyl cyanoacetate. These processes may include oxidation, reduction, and aminolysis reactions, providing a pathway to high purity and high yield products under mild reaction conditions (W. Qiang, 2002). Additionally, the compound has been utilized in novel syntheses of polyfunctionally substituted heterocyclic compounds, demonstrating its versatility in organic synthesis (H. Shams et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-Cyano-n-ethylacetamide plays a crucial role in its reactivity and the types of derivatives it can form. Detailed structural determination and analysis through techniques such as X-ray crystallography and density functional theory (DFT) calculations have been conducted to understand its configuration and electronic properties. This structural insight is essential for the development of synthetic strategies and the prediction of reactivity patterns (H. Seino et al., 2017).
Chemical Reactions and Properties
2-Cyano-n-ethylacetamide undergoes various chemical reactions that lead to the formation of diverse heterocyclic compounds. Its reactivity has been explored in the context of synthesizing thiophene, pyrazole, pyridine, pyrimidine, and coumarin derivatives, among others. These reactions are influenced by the compound's molecular structure, specifically its cyano and acetamide functional groups, which allow for regioselective attacks and cyclization processes (R. Mohareb et al., 2010).
Scientific Research Applications
Antitumor Activity : The synthesis of novel compounds like thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-Cyano-N-ethylacetamide has shown promising inhibitory effects on different cell lines, indicating potential antitumor applications (Albratty, El-Sharkawy, & Alam, 2017).
Synthesis of Pyrrole Derivatives : The compound has been used in the efficient synthesis of pyrrole derivatives like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, which are important for accessing libraries of pyrrole systems in various forms (Dawadi & Lugtenburg, 2011).
Heterocyclic Compounds Synthesis : 2-Cyano-N-ethylacetamide has been used in the novel synthesis of heterocyclic compounds, including derivatives with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These synthesized products displayed high inhibitory effects in vitro for their antiproliferative activity (Shams et al., 2010).
Synthesis of Cyano Aminoacetamide : The synthesis of cyano aminoacetamide, with 2-Cyano-N-ethylacetamide as a raw material, has been demonstrated. This process is noted for its mild reaction conditions and high yield and purity (Qiang, 2002).
Preparation of Arylhydrazononitriles : The compound has been used in the preparation of arylhydrazononitriles, which are precursors to 2-substituted 1,2,3-triazoles and 4-amino-5-cyano-pyrazole derivatives (Al‐Zaydi, Borik, & Elnagdi, 2012).
Anti-Inflammatory and Antioxidant Activities : The compound has been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities, demonstrating significant results (Madhavi & Sreeramya, 2017).
Pyridone and Chromenopyridone Derivatives : Synthesis of novel 2(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety from 2-Cyano-N-ethylacetamide has shown promising anti-inflammatory, ulcerogenic, and antipyretic characters (Fayed et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-cyano-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-7-5(8)3-4-6/h2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARXTXAOJGBDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296939 | |
Record name | 2-cyano-n-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-n-ethylacetamide | |
CAS RN |
15029-36-4 | |
Record name | 2-Cyano-N-ethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15029-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 112760 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015029364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15029-36-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-n-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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